Penitrem A

Ion Channel Pharmacology BK Channel Electrophysiology

Procure Penitrem A to leverage its unique, subunit-selective (α vs. α+β1) and irreversible BK channel blockade, a profile not replicated by paxilline or thomitrem A. This certified mycotoxin is essential for constructing dose-dependent tremor models (ED50 0.50 mg/kg in mice) and for vascular studies where it uniquely potentiates acetylcholine responses and increases peripheral resistance. Ensure experimental validation with the definitive tool for CNS and cardiovascular research.

Molecular Formula C37H44ClNO6
Molecular Weight 634.2 g/mol
CAS No. 12627-35-9
Cat. No. B192058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenitrem A
CAS12627-35-9
Synonymspenitrem A
penitrem B
penitrem D
penitrem E
penitrems
tremortin
tremortin A
tremortin B
Molecular FormulaC37H44ClNO6
Molecular Weight634.2 g/mol
Structural Identifiers
SMILESCC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O
InChIInChI=1S/C37H44ClNO6/c1-15(2)28-27(40)31-37(45-31)23(43-28)9-10-33(6)34(7)18(8-11-35(33,37)41)29-25-24-21(39-30(25)34)14-20(38)17-12-16(3)19-13-22(32(4,5)44-29)36(19,42)26(17)24/h14,18-19,22-23,27-29,31,39-42H,1,3,8-13H2,2,4-7H3/t18-,19+,22+,23-,27-,28+,29-,31+,33+,34+,35-,36+,37-/m0/s1
InChIKeyJDUWHZOLEDOQSR-JKPSMKLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penitrem A (CAS 12627-35-9) for BK Channel Research and Tremorgenic Studies: Procurement Baseline


Penitrem A is an indole diterpene neurotoxic alkaloid produced by Penicillium species [1]. It functions as a selective, irreversible antagonist of high-conductance calcium-activated potassium (BK, Maxi-K, KCa1.1) channels [2], while also modulating GABAergic neurotransmission [3]. It is a potent tremorgenic mycotoxin used extensively to probe BK channel physiology and construct tremor syndrome models [1].

Why Generic BK Channel Blocker Substitution Fails for Penitrem A Applications


Substitution with other tremorgenic mycotoxins or BK channel antagonists is not scientifically equivalent. Penitrem A exhibits a unique pharmacological profile combining high-potency, subunit-selective, and practically irreversible BK channel blockade with a distinct efficacy window for inducing tremors [1]. Its ability to also act as a functional tool in vascular studies, where it increases peripheral resistance in vivo [2], and its specific GABAergic modulation [3], are not shared by structurally related analogs like paxilline or thomitrem A. Therefore, experimental replication or model validation mandates the use of Penitrem A itself.

Penitrem A (12627-35-9) Differentiation Evidence: Quantitative Comparator Data for Scientific Procurement


Subunit-Selective BK Channel Blockade: Penitrem A vs. Itself (α vs. α+β1)

Penitrem A demonstrates a 10-fold higher potency for BK channels composed of only α-subunits compared to those containing the regulatory β1 subunit. This subunit-dependent selectivity is a defining characteristic that can influence experimental design [1].

Ion Channel Pharmacology BK Channel Electrophysiology

Irreversible BK Channel Blockade: Penitrem A's Defining Kinetic Feature

Unlike the reversible peptidyl blocker iberiotoxin, Penitrem A is a membrane-permeable, practically irreversible antagonist of BK channels. In patch-clamp experiments, channel activity did not recover after 10 minutes of washout [1]. This property allows for sustained channel blockade in both cell-attached and inside-out patch configurations, a key advantage over iberiotoxin which cannot act in these configurations [1].

Ion Channel Pharmacology BK Channel Irreversible Inhibition

Tremorgenic Potency: Penitrem A vs. Thomitrem A and E in an In Vivo Murine Model

In a direct comparative study of orally administered tremorgens, Penitrem A was substantially more potent than its structural analog thomitrem A. The lowest tremor-inducing dose for Penitrem A was 0.50 mg/kg, while a 16-fold higher dose (8 mg/kg) was required for thomitrem A [1]. Furthermore, thomitrem E was non-tremorgenic even at 16 mg/kg [1].

Neurotoxicology Tremorgenic Mycotoxins In Vivo Pharmacology

Region-Specific GABAergic Modulation: Penitrem A's Bimodal Effect in Rat Brain

Penitrem A displays a region-specific bimodal effect on GABA(A) receptor function. It inhibits [³H]TBOB binding to both forebrain and cerebellum with IC50s of 11 μM and 9 μM, respectively [1]. Critically, it acts as a positive allosteric modulator in the forebrain (increasing [³H]flunitrazepam binding) but as a bicuculline-like convulsant in the cerebellum [1]. This complex pharmacology distinguishes it from simpler channel blockers or receptor ligands.

Neuropharmacology GABA Receptor Neurotransmission

Functional Differentiation in Smooth Muscle: Penitrem A vs. Paxilline on Acetylcholine Response

In sheep reticulorumen smooth muscle preparations, both Penitrem A and paxilline enhanced electrically stimulated contractions. However, only Penitrem A (and not paxilline) potentiated responses to exogenous acetylcholine [1]. This demonstrates a functional divergence that cannot be predicted by their shared BK channel blocking activity alone.

Smooth Muscle Physiology Mycotoxin Pharmacology Ex Vivo Studies

High-Value Research and Industrial Application Scenarios for Penitrem A (12627-35-9)


Constructing Validated In Vivo Tremor Models for Drug Discovery

Penitrem A is the gold-standard agent for establishing reliable, dose-dependent tremor models. As demonstrated, an oral dose of 0.50 mg/kg reliably induces tremors in mice, providing a robust platform for screening novel anti-tremorgenic or neuroprotective compounds [1]. Its well-characterized toxicity and lack of permanent brain lesions after prolonged tremor [2] make it a reproducible and humane model for CNS research.

Probing Subunit-Specific BK Channel Function in Vascular Physiology

The 10-fold difference in potency between BK channel α and α+β1 subunits (IC50 6.4 vs. 64.4 nM) [3] enables researchers to use Penitrem A as a pharmacological tool to dissect the contribution of β1 subunit expression in vascular smooth muscle. Its ability to increase total peripheral resistance by 36% in vivo [3] further validates its utility in cardiovascular studies.

Differentiating BK Channel Blockers in Smooth Muscle Electrophysiology

Penitrem A's unique ability to potentiate responses to exogenous acetylcholine, a property not shared by the related tremorgen paxilline [4], makes it an essential reagent for studies aiming to distinguish the functional consequences of BK channel blockade in gastrointestinal and other smooth muscle tissues.

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